molecular formula C42H27NO6 B8146356 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))

Cat. No. B8146356
M. Wt: 641.7 g/mol
InChI Key: UUNJVMSIRCHZEZ-UHFFFAOYSA-N
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Description

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde)) is a useful research compound. Its molecular formula is C42H27NO6 and its molecular weight is 641.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescent Chemosensors : A C3-symmetrical 4,4′′,4′′′′-nitrilotris selectively binds Zinc(ii) ions, used as a scaffold for conjugated fluorescent sensors, indicating potential in detecting specific metal ions in various environments (Wei et al., 2018).

  • Complexes with Transition Metals : Nitrilotris(methylenephosphonic acid) complexes with nickel show potential applications across chemistry, physics, and biology, suggesting versatility in creating novel materials and catalysts (Somov et al., 2016).

  • Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives of nitrilotris compounds emit blue to green fluorescence, indicating their use in the manufacture of OLEDs with potential applications in displays and lighting technologies (Li et al., 2011).

  • Catalysis : Certain nitrilotris compounds have been shown to effectively catalyze reactions, such as the acetalization of aldehydes, indicating their potential as catalysts in chemical synthesis (Zhai et al., 2014).

  • Agronomy : Zinc(ii) nitrilotris(methylenephosphonate) complexes have demonstrated positive agronomic effects in laboratory experiments, suggesting their use in enhancing crop growth and health (Semenov et al., 2020).

  • Organic Synthesis : Nitrilotris compounds serve as precursors in synthesizing various organic molecules, including dihydrofurans and other complex organic structures, indicating their importance in synthetic chemistry (Matsumoto & Nishino, 2015).

  • Catalysis in Polymerizations : Nitrilotris(N-methylenephenol)-metal complexes are effective catalysts in processes like polymerizations and carbon dioxide fixation, highlighting their role in industrial chemistry and environmental applications (Miriam et al., 2014).

  • Antimicrobial Agents : Some synthesized derivatives of nitrilotris compounds have shown pronounced effects on bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (2021).

properties

IUPAC Name

5-[4-[4-(3,5-diformylphenyl)-N-[4-(3,5-diformylphenyl)phenyl]anilino]phenyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27NO6/c44-22-28-13-29(23-45)17-37(16-28)34-1-7-40(8-2-34)43(41-9-3-35(4-10-41)38-18-30(24-46)14-31(19-38)25-47)42-11-5-36(6-12-42)39-20-32(26-48)15-33(21-39)27-49/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNJVMSIRCHZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)N(C3=CC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))
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4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))
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